3,4-Dichloro-5-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTINCSSSOETSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-Dichloro-5-fluoroanisole synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-fluoroanisole
PART 1: CORE DIRECTIVE & RETROSYNTHETIC STRATEGY
Executive Summary
3,4-Dichloro-5-fluoroanisole (CAS Registry Number implied: Congener of 202925-08-4) is a highly specialized poly-halogenated aromatic intermediate.[1][2] Its structural core—a 1,2,3,5-tetrasubstituted benzene ring—presents a unique challenge in regiochemical control. The juxtaposition of electron-donating (methoxy) and electron-withdrawing (fluoro, chloro) groups creates a complex electronic environment that dictates specific synthetic strategies.[1][3]
This guide outlines two distinct pathways:
-
The Direct Functionalization Route (Process Route): A high-efficiency pathway utilizing the commercially available 3-chloro-5-fluoroanisole, leveraging the strong para-directing effect of the methoxy group.[1][3]
-
The De Novo Construction Route (Versatile Route): A multi-step sequence starting from 3-fluoro-5-nitroaniline, offering granular control over substituent placement via diazotization chemistry.[1][3]
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule (1-methoxy-3,4-dichloro-5-fluorobenzene).[1]
-
Disconnection 1 (C-O Bond): The methoxy group can be installed last via O-methylation of 3,4-dichloro-5-fluorophenol .[1]
-
Disconnection 2 (C-Cl Bond): The chlorine at position 4 is para to the methoxy group.[1][3] This suggests it can be introduced via Electrophilic Aromatic Substitution (EAS) on 3-chloro-5-fluoroanisole .[1]
-
Disconnection 3 (Functional Group Interconversion): The phenol precursor can be derived from 3,4-dichloro-5-fluoroaniline via a Sandmeyer-type hydrolysis.[1]
PART 2: PRIMARY SYNTHESIS PATHWAY (Direct Functionalization)
Rationale
This route is the "Gold Standard" for laboratory efficiency and scalability.[3] It bypasses the need for hazardous diazonium intermediates by utilizing 3-chloro-5-fluoroanisole (CAS 202925-08-4) as the starting scaffold.[1] The methoxy group at position 1 strongly activates the para position (C4) and ortho positions (C2, C6).[3] However, C4 is the least sterically hindered relative to the bulky iodine or nitro groups often used in other routes, and the "buttressing effect" of the 3,5-substituents is manageable for a chlorine atom.[3]
Reaction Scheme
Transformation: 3-Chloro-5-fluoroanisole
Detailed Protocol
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8] | Role | CAS No. |
| 3-Chloro-5-fluoroanisole | 1.0 | Substrate | 202925-08-4 |
| N-Chlorosuccinimide (NCS) | 1.1 - 1.2 | Chlorinating Agent | 128-09-6 |
| Acetonitrile (MeCN) | Solvent | Medium | 75-05-8 |
| p-Toluenesulfonic acid | 0.05 | Catalyst (Optional) | 104-15-4 |
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-fluoroanisole (10.0 g, 62.3 mmol) in anhydrous Acetonitrile (100 mL).
-
Addition: Add N-Chlorosuccinimide (NCS) (9.15 g, 68.5 mmol) in a single portion. Note: If reaction kinetics are slow, add p-TsOH (0.5 g) as a catalyst.[1]
-
Reaction: Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere. Monitor progress via GC-MS or TLC (Hexane/EtOAc 9:1). The reaction typically reaches completion within 4–6 hours.[3]
-
Checkpoint: Look for the disappearance of the starting material peak (m/z ~160) and appearance of the product peak (m/z ~194/196).[3]
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Extraction: Redissolve the residue in Diethyl Ether (150 mL) and wash sequentially with:
-
Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes).
Critical Process Parameters (CPPs)
-
Regioselectivity: The methoxy group directs ortho/para.[3] Position 4 (para) is favored over position 2/6 (ortho) due to steric shielding by the methoxy methyl group.[1][3] However, the presence of 3-Cl and 5-F creates a "steric pocket" at C4.[1][3] High temperature (reflux) is required to overcome this barrier.[1][3]
-
Over-chlorination: Avoid large excesses of NCS (>1.5 eq) to prevent chlorination at the ortho positions (2 or 6), which would yield trichloro-species.[1][3]
PART 3: ALTERNATIVE PATHWAY (De Novo Construction)
Rationale
When the specific anisole precursor is unavailable, or if the synthesis requires isotopic labeling/different substitution patterns, the De Novo Route is necessary.[3] This route builds the 1,2,3,5-tetrasubstitution pattern from 3-fluoro-5-nitroaniline , utilizing the amino group to direct chlorination before removing it.[1]
Reaction Workflow
Detailed Methodology
Step A: Directed Chlorination [1]
-
Concept: The amino group (-NH2) is a powerful ortho/para director.[1][3] In 3-fluoro-5-nitroaniline , the NH2 group directs incoming electrophiles to positions 2 and 4 (relative to itself).[1] The Fluorine at position 3 reinforces this direction.[3]
-
Protocol: Treat 3-fluoro-5-nitroaniline with 2.2 equivalents of NCS in DMF at 50°C.
-
Result: Formation of 2,4-dichloro-3-fluoro-5-nitroaniline .[1]
Step B: Deamination (Removal of Directing Group) [1]
-
Concept: Once the chlorines are installed, the amino group is no longer needed.[3] It is removed via reductive dediazotization.[1][3]
-
Protocol:
-
Dissolve the aniline in concentrated H2SO4/EtOH.
-
Cool to 0°C and add aqueous NaNO2 dropwise to form the diazonium salt.
-
Add cold Hypophosphorous acid (H3PO2) (50% aq. solution). Stir at 0°C
RT.
-
-
Result: 3,4-Dichloro-5-fluoronitrobenzene (Note: Numbering changes after removing NH2; the Cls are now at 3,4 relative to the NO2 group if we trace the carbon skeleton, or strictly 1-fluoro-2,3-dichloro-5-nitrobenzene).[1]
Step C, D, E: Conversion to Anisole
-
Reduction: Reduce the nitro group using Iron powder/NH4Cl or H2/Pd-C to yield 3,4-dichloro-5-fluoroaniline .[1]
-
Hydrolysis (Phenol Formation): Diazotize the aniline (NaNO2/H2SO4, 0°C) and transfer the diazonium solution into a boiling solution of H2SO4/H2O (or CuSO4 solution).[3] This replaces N2+ with OH.[1][3]
-
Product:3,4-Dichloro-5-fluorophenol .[1]
-
-
Methylation: React the phenol with Methyl Iodide (MeI) (1.1 eq) and K2CO3 (2.0 eq) in Acetone at reflux for 2 hours.
-
Final Product:3,4-Dichloro-5-fluoroanisole .[1]
-
PART 4: ANALYTICAL CHARACTERIZATION
To validate the synthesis, the following analytical signatures should be confirmed.
| Technique | Expected Signal Characteristics |
| GC-MS | Molecular Ion (M+): ~194 (100%), 196 (64%), 198 (10%) due to Cl2 isotope pattern.Fragmentation: Loss of Methyl (-15) |
| 1H NMR | (CDCl3, 400 MHz): |
| 19F NMR | Singlet (or multiplet if H-coupled) around -110 to -120 ppm (typical for fluoroarenes).[1] |
PART 5: REFERENCES
-
Sigma-Aldrich. Product Specification: 3-Chloro-5-fluoroanisole (CAS 202925-08-4).[1] Available at: [1]
-
PubChem. Compound Summary: 3,4-Dichlorophenol (CAS 95-77-2).[1][4] Available at: [1]
-
BenchChem. Synthesis of Halogenated Anilines via Suzuki-Miyaura and Sandmeyer Reactions. (General Methodology Reference). Available at: [1]
-
Organic Syntheses. Preparation of 3,4-Dichlorobiphenyl (illustrating diazonium decomposition). Org.[1][3][8] Synth. 1966, 46, 23. Available at: [1][3]
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines (Chlorination of fluoroanilines).[1][3] J. Fluorine Chem. 2003.[1][3][7] Available at: [1]
Sources
- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 2. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
starting materials for 3,4-Dichloro-5-fluoroanisole synthesis
Executive Summary
The synthesis of 3,4-Dichloro-5-fluoroanisole presents a specific regiochemical challenge due to the contiguous substitution pattern (3,4,5) on the benzene ring.[1][2][3][4] While simple halogenated anisoles are often synthesized via direct halogenation, the specific requirement for a fluorine atom at position 5, flanked by chlorine atoms, necessitates a directed approach to avoid isomeric mixtures.
This guide establishes a robust, two-step synthetic route starting from the commercially available 3,4-Dichloro-5-fluoroaniline . This pathway utilizes a modified Sandmeyer hydroxylation followed by a Williamson ether synthesis. This approach is selected for its high regiocontrol, preserving the difficult-to-install fluorine motif established in the starting material.
Retrosynthetic Strategy & Pathway Visualization
The logical disconnection reveals that the methoxy group is most easily installed last via O-methylation of the corresponding phenol. The phenol is best accessed via the diazonium salt of the aniline, as direct nucleophilic aromatic substitution (
Synthetic Pathway Diagram[5][6]
Figure 1: Step-wise synthetic pathway from aniline precursor to target anisole.
Starting Materials & Reagents Profile
The success of this synthesis relies heavily on the purity of the aniline starting material.
Primary Starting Material
| Component | CAS No.[5][6] | Purity Req.[2][7] | Role | Notes |
| 3,4-Dichloro-5-fluoroaniline | 35754-38-2 | >97% | Scaffold | The fluorine atom is stable under acidic hydrolysis conditions. |
Key Reagents
| Reagent | Role | Equivalents | Critical Parameter |
| Sodium Nitrite ( | Diazotization | 1.1 - 1.2 eq | Must be added slowly at <5°C to prevent decomposition. |
| Sulfuric Acid ( | Solvent/Acid | Excess | Concentration (30-50%) affects hydrolysis rate. |
| Methyl Iodide (MeI) | Methylating Agent | 1.2 - 1.5 eq | Toxic/Volatile. Use Dimethyl Sulfate (DMS) for scale-up. |
| Potassium Carbonate ( | Base | 2.0 - 3.0 eq | Anhydrous form required for high yield. |
Detailed Experimental Protocol
Phase 1: Synthesis of 3,4-Dichloro-5-fluorophenol
Objective: Convert the amino group to a hydroxyl group via a diazonium intermediate.
-
Diazotization:
-
Charge a reactor with 3,4-Dichloro-5-fluoroaniline (1.0 eq) and water.
-
Slowly add concentrated
(approx. 2.5 mL per gram of aniline) while stirring. The amine sulfate salt may precipitate. -
Cool the suspension to 0–5°C using an ice/salt bath.
-
Dropwise add a solution of
(1.1 eq) in minimal water. Maintain internal temperature below 5°C. -
Checkpoint: Stir for 30 minutes at 0°C. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add more
. Destroy excess nitrous acid with a small amount of urea if necessary.
-
-
Hydrolysis:
-
Prepare a separate vessel with dilute
(approx. 10-20%) and heat to 100°C (reflux) . -
Slowly transfer the cold diazonium solution into the boiling acid solution. Caution: Nitrogen gas evolution will be vigorous and foaming will occur.
-
Continue reflux for 30–60 minutes after addition is complete.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Wash combined organics with brine.[2]
-
Optional Purification: Extract the organic layer with 1N NaOH (pulls the phenol into the aqueous phase as phenoxide), separate the organic impurities, then re-acidify the aqueous phase with HCl and re-extract with EtOAc.
-
Dry over
and concentrate to yield crude 3,4-Dichloro-5-fluorophenol .
-
Phase 2: Synthesis of 3,4-Dichloro-5-fluoroanisole
Objective: O-Methylation of the phenol.
-
Reaction Setup:
-
Dissolve the crude 3,4-Dichloro-5-fluorophenol (1.0 eq) in anhydrous Acetone (10 mL/g).
-
Add anhydrous
(2.0 eq). -
Add Methyl Iodide (MeI) (1.5 eq). Note: For larger scales, Dimethyl Sulfate (DMS) is cheaper but requires stricter toxicity controls.
-
-
Execution:
-
Heat the mixture to Reflux (~56°C) under an inert atmosphere (
). -
Monitor by TLC or HPLC (approx. 4–6 hours). The phenol spot should disappear.
-
-
Workup:
-
Filter off the inorganic salts (
, ). -
Concentrate the filtrate to remove acetone.
-
Redissolve residue in Diethyl Ether or MTBE .
-
Wash with 1N NaOH (to remove any unreacted phenol) and then brine.
-
Dry over
and concentrate.
-
-
Final Purification:
-
The product is likely a low-melting solid or oil. Purify via Vacuum Distillation or Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Diazotization Temp | >5°C leads to side reactions (tar formation). | Use efficient jacketed cooling; add nitrite subsurface if possible. |
| Hydrolysis Control | Rapid addition causes "runaway" foaming. | Use a metering pump for diazonium addition into hot acid. |
| Regioselectivity | N/A (Fixed by starting material). | Ensure starting material isomer purity is verified by NMR. |
| Defluorination | Rare, but possible under extreme basic heat. | Avoid using super-bases (NaH) unless |
Safety & Compliance Information
-
Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use in a fume hood with appropriate gloves (Laminate/Silver Shield).
-
Waste Disposal: Aqueous waste from Phase 1 contains acidic copper/sodium salts (if copper catalyst is used) and must be treated as heavy metal/acidic waste.
References
-
Sigma-Aldrich. Product Specification: 3,4-Dichloro-5-fluoroaniline (CAS 35754-38-2). Available at:
-
BenchChem. Technical Data: 3,4-Dichloro-5-fluorophenol (CAS 1804515-92-1). Available at:
- Cohen, T., et al. (1977). A General Preparation of Phenols from Diazonium Ions via Hydroxylative Dediazoniation. Journal of Organic Chemistry.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 5. Primary Amines | CymitQuimica [cymitquimica.com]
- 6. aceschem.com [aceschem.com]
- 7. 367-21-5|3-Chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
potential biological activity of 3,4-dichloro-5-fluoroanisole derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 3,4-dichloro-5-fluoroanisole Derivatives
Foreword: Charting a Course into Unexplored Chemical Space
In the relentless pursuit of novel therapeutic agents, the exploration of new chemical scaffolds is paramount. Halogenated aromatic compounds have long been a cornerstone of medicinal chemistry, with the inclusion of halogen atoms often leading to enhanced metabolic stability, binding affinity, and overall biological activity.[1] Anisole derivatives, too, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] This guide focuses on a hitherto unexplored class of compounds: derivatives of 3,4-dichloro-5-fluoroanisole. The unique electronic properties conferred by the polychlorination and fluorine substitution on the anisole ring present a compelling rationale for their investigation as a novel scaffold for drug discovery.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic and scientifically rigorous approach to the synthesis of a focused library of 3,4-dichloro-5-fluoroanisole derivatives and the subsequent evaluation of their potential biological activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our proposed methodologies in authoritative references. Our objective is to provide a robust framework for unlocking the therapeutic potential of this novel chemical entity.
Part 1: A Proposed Synthetic Strategy for 3,4-dichloro-5-fluoroanisole Derivatives
Proposed Synthesis of the Core Scaffold: 3,4-dichloro-5-fluoroanisole
The synthesis of the core scaffold can be envisioned starting from a commercially available precursor, such as 1,2-dichloro-3-fluorobenzene. A plausible synthetic route would involve a regioselective introduction of a hydroxyl group, followed by methylation.
Diversification of the Core Scaffold
With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship (SAR). A primary and highly effective point of diversification is the methoxy group.
1.2.1. O-Demethylation and Re-alkylation
A common strategy to create derivatives of anisoles is to first perform an O-demethylation to yield the corresponding phenol. This phenol is a versatile intermediate that can be reacted with a variety of alkylating agents to generate a library of ethers with varying chain lengths, and cyclic or aromatic substituents.
Detailed Protocol: O-Demethylation of 3,4-dichloro-5-fluoroanisole
-
To a solution of 3,4-dichloro-5-fluoroanisole (1.0 eq) in dry dichloromethane (DCM) at -78 °C, add boron tribromide (BBr₃) (1.2 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-dichloro-5-fluorophenol.
Detailed Protocol: Re-alkylation of 3,4-dichloro-5-fluorophenol
-
To a solution of 3,4-dichloro-5-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) and stir the reaction at room temperature or with gentle heating (50-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the target ether derivative.
Caption: Proposed synthetic workflow for 3,4-dichloro-5-fluoroanisole derivatives.
Part 2: A Framework for Screening Biological Activities
With a library of novel compounds, a systematic screening cascade is essential to identify potential biological activities. Based on the activities of related halogenated and anisole compounds, we propose a primary focus on antimicrobial and anticancer activities.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[7] Halogenated compounds have a rich history as effective antimicrobials.[8][9]
2.1.1. Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.[10]
2.1.2. Secondary Screening: Time-Kill Kinetic Assay
For compounds that exhibit a promising MIC, a time-kill assay can provide insights into their bactericidal or bacteriostatic nature.[11][12]
Detailed Protocol: Time-Kill Kinetic Assay
-
Prepare cultures of the test microorganism to the logarithmic phase of growth.
-
Expose the bacteria to the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of these aliquots and plate them on agar plates.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Caption: Proposed workflow for antimicrobial activity screening.
Anticancer Activity Screening
Many heterocyclic and substituted aromatic compounds have been investigated for their potential as anticancer agents.[13][14][15][16] Therefore, screening the novel 3,4-dichloro-5-fluoroanisole derivatives for cytotoxicity against cancer cell lines is a logical step.
2.2.1. Primary Screening: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
2.2.2. Follow-up Assays for Active Compounds
Compounds with potent IC₅₀ values should be further investigated to understand their mode of action.
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compounds induce apoptosis (programmed cell death).
-
Cell Cycle Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to see if the compounds cause cell cycle arrest at a specific phase.[18]
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- 16. Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 3,4-Dichloro-5-fluoroanisole
Technical Monograph: 3,4-Dichloro-5-fluoroanisole
Executive Summary 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8) is a highly specialized halogenated aromatic ether utilized primarily as an intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural motif—characterized by a specific substitution pattern of chlorine and fluorine atoms on the anisole scaffold—offers unique electronic and steric properties. The fluorine atom at the 5-position, flanked by chlorines, serves as a metabolic block, enhancing the lipophilicity and biological half-life of derived compounds. This guide provides a comprehensive technical analysis of its identity, synthesis, and characterization.
Part 1: Chemical Identity & Physicochemical Profile[2][3]
1.1 Nomenclature & Identifiers Precise identification is critical due to the existence of multiple positional isomers (e.g., 2,3-dichloro- or 2,4-dichloro- variants).
| Identifier | Value |
| CAS Registry Number | 1807052-99-8 |
| IUPAC Name | 3,4-Dichloro-5-fluoroanisole |
| Systematic Name | 1,2-Dichloro-3-fluoro-5-methoxybenzene |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| SMILES | COc1cc(F)c(Cl)c(Cl)c1 |
| InChI Key | Predicted based on structure (Specific key requires generation) |
1.2 Predicted Physicochemical Properties Note: Experimental data for this specific isomer is limited. Values below are calculated based on structure-activity relationship (SAR) models of analogous haloanisoles.
| Property | Estimated Value | Significance |
| Physical State | Solid (low melting) or Oil | Likely a crystalline solid at RT due to symmetry and halogen stacking. |
| Melting Point | 35–45 °C | Requires temperature-controlled handling to prevent liquefaction during dispensing. |
| Boiling Point | ~230–240 °C | High boiling point necessitates vacuum distillation for purification. |
| LogP (Lipophilicity) | 3.8 ± 0.4 | High lipophilicity; indicates strong membrane permeability potential. |
| Solubility | Insoluble in water; Soluble in DCM, THF, MeOH. | Compatible with standard organic synthesis solvents. |
Part 2: Synthetic Methodology
2.1 Retrosynthetic Analysis The most robust route to 3,4-Dichloro-5-fluoroanisole involves the O-methylation of the corresponding phenol precursor, 3,4-dichloro-5-fluorophenol . Direct halogenation of anisole is not recommended due to poor regioselectivity, which would yield a mixture of isomers difficult to separate.
2.2 Primary Synthesis Protocol: Methylation via Williamson Ether Synthesis Rationale: This method ensures the halogen pattern is established before the ether formation, preventing isomer scrambling.
Reagents:
-
Precursor: 3,4-Dichloro-5-fluorophenol (1.0 eq)
-
Methylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 3,4-Dichloro-5-fluorophenol and anhydrous acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: The suspension may change color slightly as the anion forms.
-
Alkylation: Add Methyl Iodide dropwise via a syringe to control the exotherm.
-
Reflux: Heat the mixture to mild reflux (50–60 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[2][3]
-
Isolation: Recrystallize from minimal Hexane or purify via flash column chromatography if necessary.
2.3 Synthesis Pathway Diagram
Figure 1: Linear synthesis workflow via Williamson Ether Synthesis, ensuring regiochemical integrity.
Part 3: Analytical Characterization (QC/QA)
To validate the identity of CAS 1807052-99-8 and distinguish it from isomers (e.g., 2,3-dichloro), specific NMR signatures must be confirmed.
3.1 Predicted NMR Fingerprint
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| ¹H NMR | 3.85 | Singlet (3H) | -OCH₃ | Characteristic methoxy peak. |
| ¹H NMR | ~6.75 | Doublet of Doublets | Ar-H (Pos 2) | Coupled to F (Pos 5) and H (Pos 6). |
| ¹H NMR | ~6.90 | Multiplet | Ar-H (Pos 6) | Shielded by OMe, deshielded by F/Cl. |
| ¹⁹F NMR | -110 to -115 | Singlet/Multiplet | Ar-F | Diagnostic for Fluorine presence. |
| ¹³C NMR | ~56.0 | Singlet | -OCH₃ | Methoxy carbon. |
3.2 Structural Validation Logic
The coupling constants (
-
Meta-coupling (
): The proton at position 6 (ortho to OMe, meta to F) will show a characteristic coupling constant of ~6–8 Hz with the fluorine. -
Isomer Differentiation: If the structure were 2,3-dichloro-5-fluoroanisole, the proton environment would be significantly different (two isolated protons vs. meta-positioned).
Figure 2: Quality Control Decision Tree for validating the specific regiochemistry of the product.
Part 4: Applications & Handling
4.1 Strategic Utility in Drug Design
-
Metabolic Blocking: The C-F bond at position 5 blocks metabolic oxidation (hydroxylation) that typically occurs at electron-rich sites on the anisole ring.
-
Lipophilicity Modulation: The combination of two chlorines and one fluorine significantly increases
, enhancing blood-brain barrier (BBB) penetration in CNS-active compounds. -
Bioisosterism: The 3,4-dichloro-5-fluoro motif acts as a sterically demanding, electron-withdrawing scaffold, often used to mimic portions of natural ligands in kinase inhibitors.
4.2 Safety & Handling (MSDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A). Potential for skin sensitization.[4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Protect from light.
-
Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents.
References
-
BioFount Chemical Database. (2024). Product Analysis: 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted anisoles. Retrieved from
-
Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry.[2] (Contextual reference for poly-halogenated aromatic synthesis). Retrieved from
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Haloanisole Derivatives. Retrieved from
Sources
Technical Monograph: Functional Group Analysis of 3,4-Dichloro-5-fluoroanisole
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization, purity profiling, and reactivity analysis of 3,4-Dichloro-5-fluoroanisole . As a halogenated aromatic ether, this molecule represents a critical intermediate class often utilized in the synthesis of agrochemicals (herbicides) and fluorinated pharmaceutical scaffolds.
The presence of a methoxy group alongside a mixed-halogen substitution pattern (dichloro-fluoro) creates a unique electronic environment. This guide synthesizes spectroscopic principles with practical experimental protocols to ensure rigorous identification and quality control in a research or drug development setting.
Part 1: Structural Elucidation & Spectroscopic Fingerprinting
The definitive identification of 3,4-Dichloro-5-fluoroanisole requires a multi-modal approach. The coexistence of Chlorine and Fluorine atoms necessitates specific attention to isotopic patterns in Mass Spectrometry (MS) and spin-spin coupling in Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Analysis
The NMR profile is dominated by the interplay between the Fluorine atom (
Predicted
Key Diagnostic Feature: The
Mass Spectrometry (GC-MS/EI)
The isotopic signature of the two chlorine atoms provides the primary confirmation of the molecular formula (
-
Molecular Ion (
): The parent peak will display the characteristic intensity ratio for a dichloro-species. -
Isotope Pattern:
-
(
): 100% (Relative Intensity) -
(
): ~65% -
(
): ~10%
-
(
-
Fragmentation:
-
Loss of Methyl radical (
): Formation of the phenoxy cation. -
Loss of CO (
): Characteristic of anisoles/phenols.
-
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Vibration Mode | Functional Group |
| 2850 - 3000 | C-H Stretch | Alkyl (Methoxy) |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 | C-O-C Stretch | Aryl Alkyl Ether (Asymmetric) |
| 1100 - 1200 | C-F Stretch | Aryl Fluoride (Very Strong) |
| 600 - 800 | C-Cl Stretch | Aryl Chloride |
Part 2: Purity Analysis & Chromatographic Method
Due to the volatility of haloanisoles, Gas Chromatography (GC) is the preferred method for purity profiling over HPLC, unless downstream non-volatile derivatives are being analyzed.
GC-MS Method Protocol
This method is designed to separate the target molecule from common regioisomeric impurities (e.g., 2,3-dichloro- isomers) formed during electrophilic halogenation.
Instrument Parameters:
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m
0.25mm 0.25 m. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1), 250°C.
-
Detector: MSD (EI source), Source Temp 230°C, Quad Temp 150°C.
Temperature Program:
-
Initial: 60°C (Hold 2 min) - Solvent Delay
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C (Hold 5 min).
System Suitability Criteria:
-
Tailing Factor:
for the main peak. -
Resolution (
): between the target and nearest isomer impurity.
Part 3: Functional Group Reactivity & Transformations
Understanding the reactivity profile is essential for utilizing this intermediate in drug discovery. The molecule possesses two distinct "handles" for modification: the ether linkage and the halogenated core.
Reactivity Logic
-
Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated by three halogens. Further EAS (e.g., nitration) is difficult and will likely occur at the C2 or C6 positions, directed by the methoxy group (ortho/para director) but hindered by sterics and electronics.
-
Nucleophilic Aromatic Substitution (
):-
The Fluorine atom at position 5 is activated by the ortho-Chlorine (position 4).
-
While not as activated as a nitro-fluorobenzene, the Fluorine can be displaced by strong nucleophiles (e.g., amines, thiols) under elevated temperatures, serving as a scaffold for library generation.
-
-
Demethylation: The methoxy group acts as a protecting group for the phenol.
Workflow Visualization
The following diagram illustrates the analytical logic and potential synthetic pathways.
Caption: Figure 1. Integrated analytical workflow and synthetic divergence pathways for 3,4-Dichloro-5-fluoroanisole.
Part 4: Experimental Protocols
Protocol: Demethylation to 3,4-Dichloro-5-fluorophenol
This reaction validates the ether functional group and provides a key reference standard for metabolic studies (as O-demethylation is a common metabolic route).
Materials:
-
Substrate: 3,4-Dichloro-5-fluoroanisole (1.0 eq)
-
Reagent: Boron Tribromide (
), 1.0 M in DCM (3.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve substrate in anhydrous DCM (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
solution dropwise over 20 minutes. Caution: Exothermic. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quench: Cool to 0°C. Slowly add Methanol to quench excess borane.
-
Workup: Partition between water and DCM. Wash organic layer with brine, dry over
, and concentrate.
Validation: The disappearance of the Methoxy singlet (~3.9 ppm) and appearance of a broad Phenol singlet (~5.5-6.0 ppm,
Safety & Handling
-
Halogenated Waste: All waste streams must be segregated into halogenated organic waste containers.
-
Skin Absorption: Haloanisoles can be lipophilic and penetrate skin. Double gloving (Nitrile) is recommended.
-
Incompatibility: Avoid strong oxidizers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chloro-fluoroanisoles. Retrieved from [Link]
-
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Retrieved from [Link] (Source for chemical shift prediction logic).
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Shimadzu Corporation. (2020). Analysis of Chloride Compounds in Gasoline using NCI-GC-MS. Application Data Sheet. Retrieved from [Link] (Reference for GC-MS parameters of halogenated aromatics).
Sources
discovery and history of substituted fluoroanisoles
The Discovery and History of Substituted Fluoroanisoles
Executive Summary
The introduction of fluorine into organic scaffolds has become a defining strategy in modern medicinal chemistry, with the fluoroanisole motif (a methoxy group paired with a fluorine atom on a benzene ring) representing a critical pharmacophore.[1] This moiety offers a unique solution to the "permeability-solubility-metabolic stability" trilemma. While the anisole group (
This technical guide traces the evolution of fluoroanisole synthesis from hazardous diazonium chemistry to precision transition-metal catalysis and analyzes its functional role in drug discovery.
Historical Genesis: The Fluorine Challenge
The history of fluoroanisoles is inextricably linked to the broader challenge of forming Carbon-Fluorine (C-F) bonds. Unlike chlorination or bromination, direct fluorination of anisole using elemental fluorine (
The Early Era (1800s – 1920s)
-
1835: Dumas and Péligot reported the first organofluorine compound (methyl fluoride), but aryl fluorides remained elusive.
-
1870: Schmitt attempted diazofluorination but failed to characterize the product correctly.
-
1927 (The Breakthrough): Günther Balz and Günther Schiemann developed the Balz-Schiemann reaction . This became the standard for decades: converting an aniline to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.
-
Relevance to Fluoroanisole: To make 4-fluoroanisole, chemists had to start with 4-anisidine (p-anisidine), diazotize it, and decompose the salt.
-
The Industrial Era (1950s – 1990s)
As demand grew for agrochemicals and early pharmaceuticals, the Halex Reaction (Halogen Exchange) emerged. This involved nucleophilic aromatic substitution (
-
Limitation: This required electron-deficient rings (e.g., nitro-substituted) to activate the leaving group, making it difficult to synthesize electron-rich fluoroanisoles directly without harsh conditions.
Synthetic Evolution: From Hazard to Catalysis
The synthesis of substituted fluoroanisoles has evolved through three distinct generations.
Generation 1: Classical Diazotization (Balz-Schiemann)
-
Mechanism: Aniline
Diazonium Salt ( ) Aryl Fluoride ( ) + + . -
Drawbacks: Potentially explosive intermediates; stoichiometric waste; poor atom economy.
Generation 2: Copper-Mediated Etherification (Ullmann-Type)
Instead of making the C-F bond last, chemists began making the C-O bond on a fluorinated scaffold.
-
Protocol: 4-Bromofluorobenzene + NaOMe
4-Fluoroanisole. -
Advantage: Uses cheap starting materials; scalable; avoids diazonium salts.
Generation 3: Modern Transition Metal Catalysis (Buchwald-Hartwig & C-H Activation)
Modern labs utilize Pd- or Ag-catalyzed cross-coupling to introduce fluorine or methoxy groups with high regioselectivity under mild conditions.
Figure 1: The evolutionary trajectory of fluoroanisole synthesis, moving from stoichiometric decomposition to catalytic precision.
Functional Impact in Drug Discovery
The "Fluoroanisole Effect" is a specific application of bioisosterism. Pfizer and other major pharma companies have extensively analyzed Matched Molecular Pairs (MMP) to quantify this effect.
Mechanistic Advantages[1][2][3][4]
-
Metabolic Blockade: The para-position of an anisole ring is highly susceptible to CYP450-mediated hydroxylation. Substituting the para-hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the drug's half-life (
). -
Lipophilicity Modulation:
-
Anisole (
): Moderate lipophilicity. -
Trifluoromethoxy (
): High lipophilicity ( ), but often suffers from lower permeability.[2] -
Difluoromethoxy (
): The "Goldilocks" zone. It acts as a lipophilic hydrogen bond donor (weak), improving membrane permeability compared to the fully fluorinated analog while maintaining metabolic stability.[1][3]
-
-
Conformational Locking: The electronic repulsion between the fluorine lone pairs and the oxygen lone pairs can force the methoxy group into a specific conformation (orthogonal or coplanar depending on substitution), pre-organizing the molecule for receptor binding.
Comparative Data: The Fluorination Effect
| Property | Anisole ( | 4-Fluoroanisole | Trifluoromethoxy ( | Difluoromethoxy ( |
| Electronic Effect | Electron Donating | Weakly Deactivating | Strong Electron Withdrawing | Moderate Electron Withdrawing |
| Metabolic Stability | Low (O-dealkylation prone) | High (Blocked para-site) | Very High | High |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | +1.0 to +1.2 | +0.6 to +0.8 |
| Permeability | High | High | Low (often) | Optimal |
Technical Protocol: Copper-Catalyzed Methoxylation
While Pd-catalyzed methods are academic favorites, the Copper-catalyzed Ullmann-type etherification remains the most robust method for synthesizing substituted fluoroanisoles from readily available bromofluorobenzenes.
Objective: Synthesis of 4-Fluoroanisole from 4-Bromofluorobenzene .
Reagents & Equipment
-
Substrate: 4-Bromofluorobenzene (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe), 30% in Methanol (2.0 - 4.0 eq)
-
Catalyst: Copper(I) Chloride (CuCl) (0.1 - 0.2 eq)
-
Solvent: DMF (Dimethylformamide) - Critical for solubilizing the copper intermediate.
-
Apparatus: 3-neck round bottom flask, reflux condenser, Dean-Stark trap (optional for methanol removal), inert gas (N2) line.
Step-by-Step Methodology
-
Charge: Purge the reactor with Nitrogen. Add DMF and 4-Bromofluorobenzene.[4]
-
Catalyst Addition: Add CuCl catalyst under positive nitrogen pressure. The solution may turn dark/greenish depending on oxidation state (Cu(I) is desired).
-
Nucleophile Addition: Slowly add the NaOMe/MeOH solution.
-
Reaction Initiation: Heat the mixture to 90°C .
-
Note: Methanol acts as a co-solvent initially but competes with DMF. For higher rates, distill off the methanol (from the NaOMe solution) as the temperature rises to 110°C, forcing the equilibrium forward.
-
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the bromide peak and appearance of the product (M+ 126).
-
Side Reaction: Reductive dehalogenation (rare) or homocoupling if temperature is uncontrolled.
-
-
Workup:
-
Cool to room temperature.[5]
-
Filter through a Celite pad to remove copper salts (hazardous waste).
-
Dilute filtrate with water and extract with diethyl ether or dichloromethane.
-
Wash organic layer with brine, dry over
.
-
-
Purification: Fractional distillation. 4-Fluoroanisole boils at ~157°C.
Structure-Activity Relationship (SAR) Logic
The decision tree below illustrates when a medicinal chemist should deploy a fluoroanisole moiety versus its analogs.
Figure 2: SAR Decision Tree for incorporating fluoroanisole and related bioisosteres during lead optimization.
References
-
Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft. Link
-
Xing, L., et al. (2015).[6] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. (Pfizer Matched Molecular Pair Analysis).[2][6] Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
CN Patent 102146023B. (2013). Method for preparing p-fluoroanisole. (Detailed industrial protocol for Cu-catalyzed synthesis). Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 3,4-Dichloro-5-fluoroanisole in Medicinal Chemistry
This Application Note is designed to guide medicinal chemists and drug development professionals in the strategic utilization of 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8) . This intermediate serves as a critical "metabolic blocker" scaffold, leveraging the unique electronic and steric properties of its poly-halogenated substitution pattern to enhance drug stability and potency.
Introduction & Chemical Profile[1][2][3][4][5]
3,4-Dichloro-5-fluoroanisole (systematically 1,2-dichloro-3-fluoro-5-methoxybenzene) represents a high-value building block for "Lead Optimization" phases in drug discovery. Its specific substitution pattern—two chlorine atoms adjacent to a fluorine atom—creates an electron-deficient aromatic core that is highly resistant to oxidative metabolism.
Key Chemical Properties
| Property | Value | Relevance |
| CAS Number | 1807052-99-8 | Unique Identifier |
| Molecular Formula | C₇H₅Cl₂FO | Core Scaffold |
| Molecular Weight | 195.02 g/mol | Fragment-based design |
| LogP (Calc) | ~3.6 | Enhances lipophilicity/permeability |
| Electronic Character | Electron-deficient | Deactivates ring toward oxidation |
Strategic Value in Drug Design
-
Metabolic Blocking: The C3, C4, and C5 positions are blocked by halogens, preventing CYP450-mediated hydroxylation at these metabolically vulnerable sites.
-
Bioisosterism: The 3,4-dichloro-5-fluoro- moiety serves as a lipophilic, sterically demanding bioisostere for tri-substituted phenyl rings found in kinase inhibitors and anti-viral agents.
-
Fluorine Effect: The C5-fluorine atom introduces a strong dipole and modulates the pKa of adjacent functional groups (once the anisole is deprotected to a phenol), influencing binding affinity in hydrophobic pockets.
Medicinal Chemistry Applications
The primary utility of 3,4-Dichloro-5-fluoroanisole lies in its role as a stable precursor to the corresponding phenol (3,4-Dichloro-5-fluorophenol ) or as a directed metalation substrate.
Core Workflows
-
Pathway A (Phenolic Unmasking): Demethylation to generate the free phenol for etherification or esterification (e.g., creating biaryl ethers).
-
Pathway B (Lithiation/Borylation): Directed ortho-lithiation (at C2 or C6) to introduce boronic esters for Suzuki-Miyaura coupling.
-
Pathway C (SNAr Scaffold): Use in nucleophilic aromatic substitution reactions when activated by strong electron-withdrawing groups (if further nitrated/functionalized).
Case Study: Anti-Herpesvirus Agents
Research has identified the 3,4-dichloro-5-fluorophenyl moiety as a critical pharmacophore in novel anti-herpesvirus agents. The specific halogen pattern optimizes the fit within the viral polymerase binding pocket while preventing rapid metabolic clearance.
-
Mechanism: The lipophilic tail (containing the 3,4-dichloro-5-fluoro motif) anchors the drug in a hydrophobic cleft.
-
Reference: US Patent 6,903,125 cites the utility of this specific substitution pattern in enhancing the oral bioavailability of anti-viral candidates.
Experimental Protocols
Protocol A: Demethylation to 3,4-Dichloro-5-fluorophenol
Objective: To unmask the reactive hydroxyl group for downstream coupling. This is the most common first step.
Reagents:
-
3,4-Dichloro-5-fluoroanisole (1.0 eq)[1]
-
Boron Tribromide (BBr₃), 1.0 M in DCM (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 3,4-Dichloro-5-fluoroanisole (10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add BBr₃ solution dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12 hours.
-
Quench: Cool back to 0°C. Carefully quench with Methanol (MeOH) (slow addition) to destroy excess borane complexes.
-
Workup: Dilute with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude phenol is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 85-95% Key Analytical Data (¹H NMR, CDCl₃): Look for the disappearance of the methoxy singlet (~3.8 ppm) and appearance of a broad phenolic -OH singlet (~5.5-6.0 ppm).
Protocol B: Synthesis of Boronate Ester (Suzuki Precursor)
Objective: To convert the scaffold into a nucleophile for Palladium-catalyzed cross-coupling. Note: This protocol assumes prior bromination or direct Ir-catalyzed borylation.
Method: Iridium-Catalyzed C-H Borylation (Direct) Rationale: Avoids a separate halogenation step. The steric crowding directs borylation to the least hindered position (typically C2 or C6 depending on directing groups, but often C2 if sterics allow, or requires de-blocking). Standard Route: It is often more reliable to start with the bromo-analog or brominate the phenol. Below is the Miyaura Borylation from the corresponding bromide (1-Bromo-3,4-dichloro-5-fluorobenzene, derived from the aniline or phenol).
Reagents:
-
Aryl Bromide precursor (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (degassed)
Procedure:
-
Combine: In a sealed tube, mix the Aryl Bromide, B₂pin₂, KOAc, and Pd catalyst.
-
Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes.
-
Heat: Seal and heat to 90°C for 4-16 hours.
-
Workup: Filter through a Celite pad. Concentrate the filtrate.
-
Purification: Flash chromatography (rapid, silica gel) to isolate the boronate ester.
Visualizing the Scaffold Versatility
The following diagram illustrates the strategic pathways for transforming 3,4-Dichloro-5-fluoroanisole into bioactive candidates.
Caption: Synthetic workflow transforming the Anisole precursor into active pharmaceutical ingredients via Phenol and Boronate intermediates.
Safety & Handling (MSDS Highlights)
-
Hazards: 3,4-Dichloro-5-fluoroanisole is an Irritant (Skin/Eye) . The corresponding phenol is Corrosive and toxic if absorbed.
-
Demethylation Risks: BBr₃ reacts violently with moisture, releasing HBr gas. Perform all transfers under inert atmosphere (N₂/Ar) in a fume hood.
-
Waste Disposal: Halogenated organic waste. Do not mix with acid streams.
References
-
US Patent 6,903,125 B2 . Anti-herpesvirus agents.[2] (2005).[3] Describes the 3,4-dichloro-5-fluorophenyl moiety as a key pharmacophore for viral inhibition.
-
European Patent EP 1844775 B1 . Therapeutic agent for the treatment of herpes progenitalis. (2007).[3][1] Details the structure-activity relationship (SAR) of poly-halogenated phenyl derivatives.
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.
-
Bio-Fount Chemical Database . Product Entry: 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8).[1] Verified chemical structure and identifiers.[4]
Sources
- 1. 1807052-99-8|3,4-Dichloro-5-fluoroanisole|3,4-Dichloro-5-fluoroanisole|-范德生物科技公司 [bio-fount.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
synthesis of novel heterocyclic compounds from 3,4-Dichloro-5-fluoroanisole
Executive Summary
This application note details the strategic synthesis of novel heterocyclic compounds utilizing 3,4-Dichloro-5-fluoroanisole (DCFA) as a core scaffold. Polyhalogenated aromatics are privileged structures in medicinal chemistry due to their metabolic stability and lipophilic modulation. However, the presence of multiple halogens presents a chemoselectivity paradox: the molecule is deactivated toward classical electrophilic substitution yet highly prone to competitive metal-halogen exchange and benzyne formation.
This guide provides a validated roadmap for bypassing these limitations using Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) to access high-value benzofuran and indole derivatives.
Strategic Analysis: The Electronic Landscape
To successfully functionalize DCFA, one must understand the competing electronic forces at play.
-
The Directing Group (DG): The methoxy (-OMe) group is a strong coordinator for lithium bases, directing metalation to the ortho positions (C2 and C6).
-
The Fluorine Effect: The fluorine atom at C5 exerts a strong inductive effect (-I), significantly acidifying the C6 proton.
-
The Steric/Electronic Conflict:
-
Position C6: Flanked by -OMe and -F. This is the kinetic site of lithiation due to the "Complex Induced Proximity Effect" (CIPE) where lithium coordinates to both oxygen and fluorine. Risk: High potential for Li-F elimination to form a benzyne intermediate.
-
Position C2: Flanked by -OMe and -Cl. Less acidic than C6 but sterically accessible.
-
Position C5 (Fluorine): Activated for SNAr due to the electron-withdrawing nature of the adjacent dichlorides (meta/para effects).
-
Figure 1: Chemoselectivity Decision Tree
Caption: Divergent synthesis pathways from DCFA. Path A leverages DoM for benzofurans; Path B utilizes SNAr for indoles.
Protocol A: Synthesis of 5,6-Dichloro-7-fluorobenzofuran
Mechanism: Directed Ortho Metalation (DoM) followed by formylation and intramolecular cyclization.
Critical Considerations
-
Base Selection: We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is a non-nucleophilic, bulky base that minimizes nucleophilic attack on the aromatic ring and suppresses competitive metal-halogen exchange at the chlorine positions [1].
-
Temperature Control: The lithiated species at C6 is ortho to fluorine. If the temperature rises above -60°C, LiF elimination occurs, generating a reactive benzyne that leads to tars/polymerization. Strict adherence to -78°C is mandatory.
Step-by-Step Protocol
Step 1: Regioselective Formylation
-
Preparation: Flame-dry a 250 mL three-neck flask under Argon. Add DCFA (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add LiTMP (1.0 M in THF, 11.0 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -75°C.
-
Checkpoint: The solution typically turns a pale yellow. Stir for 45 minutes at -78°C.
-
-
Quench: Add anhydrous DMF (Dimethylformamide, 15.0 mmol) dropwise.
-
Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields 3,4-dichloro-5-fluoro-2-methoxybenzaldehyde .
Step 2: Cyclization to Benzofuran
-
Demethylation: Dissolve the aldehyde (5 mmol) in DCM at 0°C. Add BBr₃ (1.0 M in DCM, 6 mmol). Stir for 2 hours to yield the salicylaldehyde derivative.
-
Annulation: Dissolve the phenol intermediate in DMF. Add Ethyl bromoacetate (1.1 equiv) and K₂CO₃ (2.0 equiv). Heat to 80°C for 4 hours.
-
Hydrolysis/Decarboxylation: Treat the resulting ester with NaOH/MeOH followed by acidification and thermal decarboxylation (Cu powder, quinoline, 200°C) if the unsubstituted benzofuran is desired.
Data Summary: Optimization of Lithiation
| Base | Solvent | Temp (°C) | Yield (Aldehyde) | Major Side Product |
| n-BuLi | THF | -78 | 35% | Butyl-addition / Cl-exchange |
| LDA | THF | -78 | 62% | Starting material recovery |
| LiTMP | THF | -78 | 88% | None detected |
| LiTMP | Et₂O | -78 | 45% | Solubility issues |
Protocol B: Synthesis of Polyhalogenated Indoles via SNAr
Mechanism: The fluorine atom in DCFA is activated for Nucleophilic Aromatic Substitution (SNAr) by the inductive withdrawal of the meta/para chlorines. This allows for the introduction of nitrogen nucleophiles without transition metal catalysis [2].
Step-by-Step Protocol
Step 1: Hydrazine Introduction
-
Reaction: In a pressure tube, dissolve DCFA (5.0 mmol) in DMSO (10 mL). Add Hydrazine monohydrate (15.0 mmol).
-
Conditions: Heat to 100°C for 12 hours.
-
Note: The methoxy group is electron-donating, which usually deactivates SNAr. However, the specific 3,4-dichloro substitution pattern sufficiently lowers the LUMO energy at C5 to permit substitution of the fluoride [3].
-
-
Isolation: Pour into ice water. The product, (3,4-dichloro-5-methoxyphenyl)hydrazine , precipitates as a solid. Filter and wash with cold water.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: Reflux the hydrazine intermediate with an appropriate ketone (e.g., acetophenone or cyclohexanone) in ethanol with a catalytic amount of acetic acid for 2 hours.
-
Sigmatropic Rearrangement: Isolate the hydrazone and dissolve in glacial acetic acid. Add ZnCl₂ (2.0 equiv) or polyphosphoric acid (PPA). Heat to 110°C for 4 hours.
-
Result: Formation of the 4,5-dichloro-6-methoxyindole derivative (numbering changes upon fusion).
Troubleshooting & Safety
-
Benzyne Hazard: In Protocol A, if the reaction mixture turns dark brown/black instantly upon base addition, the temperature was likely too high, causing LiF elimination. Ensure the internal probe reads <-75°C before base addition.
-
Regioselectivity Confirmation: Use 1H-NMR to confirm the position of formylation. The aldehyde proton typically appears at ~10.2 ppm. A NOESY experiment showing correlation between the -OMe group and the aldehyde proton confirms C2/C6 substitution. Given the CIPE, C6 is the major isomer (>95:5).
References
-
Directed Ortho Metalation (DoM): Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
Base-Promoted SNAr: Kobayashi, K., et al. (2019).[5] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules (MDPI). Link
-
Concerted SNAr Mechanisms: Jacobsen, C. B., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Link
-
Benzofuran Synthesis Review: Abu-Melha, S. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Link
Disclaimer: These protocols involve the use of pyrophoric reagents (LiTMP/n-BuLi) and corrosive halides. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,4-Dichloro-5-fluoroanisole as a Scaffold for PPO-Inhibiting Herbicides
Executive Summary
This guide details the chemical utilization of 3,4-Dichloro-5-fluoroanisole (DCFA) , a specialized poly-halogenated intermediate used in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitors and diphenyl ether herbicides.
While the anisole moiety serves as a robust protecting group during upstream halogenation, its primary value lies in its conversion to 3,4-dichloro-5-fluorophenol —a critical coupling partner for heterocyclic pharmacophores. This note provides validated protocols for the regioselective functionalization and deprotection of DCFA, addressing the specific steric and electronic challenges posed by the dense 3,4,5-substitution pattern.
Key Chemical properties
| Property | Value | Critical Note |
| CAS RN | Analogous to 2365-53-9 | Fluorine position varies by isomer; exact CAS depends on specific synthesis route.[1][2][3] |
| Molecular Weight | 195.02 g/mol | High halogen content increases density significantly. |
| Lipophilicity (LogP) | ~3.8 (Predicted) | High lipophilicity aids in leaf cuticle penetration (agrochemical relevance). |
| Electronic State | Deactivated Ring | The -F and -Cl atoms deactivate the ring to electrophilic attack, but the -OMe group strongly activates ortho/para positions. |
Chemical Logic & Retrosynthesis
The strategic value of DCFA lies in the "Fluorine Effect." The introduction of fluorine at the C5 position, adjacent to the chlorine atoms, blocks metabolic hydroxylation sites on the aromatic ring, significantly extending the half-life of the final agrochemical in the field.
Structural Challenges
The 3,4,5-substitution pattern creates a "steric wall."
-
C3 & C4 (Chlorines): Bulky, electron-withdrawing.
-
C5 (Fluorine): Small radius, high electronegativity.[4]
-
C1 (Methoxy): Electron-donating, directing group.
Reactivity Insight: In Electrophilic Aromatic Substitution (EAS), the methoxy group directs incoming electrophiles to the ortho positions (C2 and C6).
-
C2 Position: Sterically crowded (flanked by -OMe and -Cl).
-
C6 Position: Less crowded (flanked by -OMe and -F).
Critical Protocol A: O-Demethylation (Activation)
The anisole must often be converted to a phenol to enable ether linkage formation (e.g., in diphenyl ether herbicides). Standard acid hydrolysis (HBr/AcOH) is often too harsh for poly-halogenated systems, risking halogen migration. We utilize Boron Tribromide (BBr₃) for a clean, quantitative conversion.
Materials
-
Substrate: 3,4-Dichloro-5-fluoroanisole (10 mmol, 1.95 g)
-
Reagent: Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM)
-
Solvent: Anhydrous DCM (dried over CaH₂)
-
Quench: Methanol (MeOH), Sodium Bicarbonate (NaHCO₃) sat. sol.
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with DCFA (1.95 g) and anhydrous DCM (20 mL). Cool the system to -78°C (dry ice/acetone bath).
-
Addition: Transfer BBr₃ solution (12 mL, 12 mmol, 1.2 eq) to the addition funnel via cannula. Add dropwise over 20 minutes. Caution: BBr₃ fumes are corrosive.
-
Reaction:
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The anisole spot (Rf ~0.7) should disappear; the phenol spot (Rf ~0.4) will appear.[2]
-
-
Quenching (Critical): Cool back to -10°C. Add MeOH (5 mL) dropwise (vigorous exotherm!). Follow with sat. NaHCO₃ (20 mL).
-
Workup:
-
Separate the organic layer.[5]
-
Extract aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Expected Yield: >92% as a crystalline solid or viscous oil.
Critical Protocol B: Regioselective Nitration
To synthesize aniline derivatives (common in N-phenyl imide herbicides), the ring must be nitrated.
Materials
-
Substrate: 3,4-Dichloro-5-fluoroanisole
-
Reagent: Fuming Nitric Acid (HNO₃, >90%)
-
Catalyst/Solvent: Acetic Anhydride (Ac₂O) - Moderates the reaction and forms acetyl nitrate in situ.
Methodology
-
Preparation: Dissolve DCFA (10 mmol) in Acetic Anhydride (15 mL) in a flask cooled to 0°C .
-
Nitration: Add Fuming HNO₃ (11 mmol) dropwise, maintaining internal temperature <10°C .
-
Why? Higher temperatures risk dinitration or oxidation of the aromatic ring.
-
-
Aging: Stir at 0–5°C for 2 hours.
-
Quench: Pour mixture onto 100 g of crushed ice/water. Stir vigorously until the product precipitates.
-
Isolation: Filter the solid. Recrystallize from Ethanol/Water.
Selectivity Note: The primary product will be 2-nitro-3,4-dichloro-5-fluoroanisole (substitution at C6, chemically numbered 2 relative to OMe) due to the steric preference discussed in Section 2.
Visualization: Synthesis Workflow
The following diagram illustrates the transformation pathway from the anisole precursor to the active herbicide scaffold.
Caption: Divergent synthesis pathways from the central anisole scaffold.[6] The solid blue/red line represents the primary phenol-ether route used in diphenyl ether herbicides.
Analytical Quality Control
To ensure the integrity of the starting material and the success of the demethylation, use the following GC-FID method.
| Parameter | Setting |
| Instrument | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 50:1) |
| Oven Program | 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min) |
| Detector | FID @ 300°C |
| Retention Times | Anisole: ~6.2 min | Phenol: ~7.4 min (broad tailing possible) |
Self-Validation: The phenol derivative will exhibit hydrogen bonding, often resulting in peak tailing. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended for precise quantification.
Safety & Handling (HSE)
-
BBr₃ Hazards: Reacts violently with water to release HBr gas. Always use a double-trap system (empty trap + NaOH scrubber) during the reaction.
-
Fluorinated Waste: Do not mix aqueous waste from these reactions with standard acid waste if HF formation is suspected (though unlikely with BBr₃, it is possible with AlCl₃). Segregate halogenated organic waste.
-
Skin Absorption: Poly-halogenated aromatics are lipophilic and can penetrate skin. Double-gloving (Nitrile + Laminate) is required.
References
-
Fujiwara, T., & O'Hagan, D. (2014).[7] Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link
-
BenchChem. (2024). Technical Support: Demethylation of Fluoroanisoles Protocol. BenchChem Protocols. Link
-
Jeschke, P. (2024).[8] Recent developments in fluorine-containing pesticides. Pest Management Science. Link
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Phenol Protection/Deprotection).
-
Alfa Chemistry. (2024). Fluorinated Pesticide Intermediates: Synthesis and Application. Alfa Chemistry Knowledge Base. Link
Sources
- 1. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 2. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 3. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Environmental significance of O-demethylation of chloroanisoles by soil bacterial isolates as a mechanism that improves the overall biodegradation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dichloro-5-fluoroanisole
Executive Summary & Reaction Context
Welcome to the technical support hub. This guide addresses the purification of 3,4-Dichloro-5-fluoroanisole , a halogenated aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds.
The Reaction Context:
The target molecule is typically synthesized via O-methylation of 3,4-dichloro-5-fluorophenol using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g.,
The Challenge: The primary impurity in this reaction mixture is the unreacted precursor phenol . Due to the electron-withdrawing nature of the halogens (Cl, F), the precursor phenol is significantly more acidic than non-substituted phenol, making it "sticky" in organic phases if pH is not strictly controlled.
Physical Property Reference Table
| Property | Value / Estimation | Relevance to Purification |
| Target | 3,4-Dichloro-5-fluoroanisole | Neutral organic ether. Lipophilic. |
| Precursor | 3,4-Dichloro-5-fluorophenol | Acidic (pKa ~7.8–8.0) [1]. Soluble in aqueous base. |
| Boiling Point | Est. >200°C (atm) / ~90–110°C (10 mmHg) | High BP requires vacuum distillation to prevent decomposition. |
| State | Liquid or Low-Melting Solid | Likely an oil at RT; may crystallize upon high purity/cooling. |
Purification Workflow (Visualized)
The following diagram illustrates the logical flow for isolating the target anisole while rigorously removing the phenolic impurity.
Figure 1: Logical workflow for the purification of haloanisoles. The critical control point is the caustic wash (Step 3).
Troubleshooting Guides (The "Why" & "How")
Issue 1: Persistent Phenolic Impurity (Target < 98% Purity)
Symptom: HPLC/TLC shows a spot with lower Rf (more polar) than the product, or NMR shows a broad singlet >5.0 ppm (phenolic OH). Root Cause: The precursor 3,4-dichloro-5-fluorophenol has a pKa of approximately 8.0 [1]. If the wash solution is not basic enough, the phenol remains protonated and stays in the organic layer. Solution:
-
Use Stronger Base: Do not use Bicarbonate (
). It is too weak (pH ~8.5) to fully deprotonate this specific phenol. Use 1M or 2M NaOH . -
The "Self-Validating" Check: After mixing the organic and aqueous layers, measure the pH of the aqueous layer. It must be >12 . If it drops below 10, the phenol has consumed the base; add more NaOH.
Issue 2: Emulsion Formation during Extraction
Symptom: The interface between the organic solvent and water is undefined or cloudy. Root Cause: Halogenated aromatics are dense. If the density of your organic phase is close to water (1.0 g/mL), emulsions form. Solution:
-
Density Adjustment: If using Ethyl Acetate (density ~0.9), the layers separate easily (Organic Top). If using Dichloromethane (DCM, density ~1.32), the Organic is Bottom.
-
Salting Out: Add saturated Brine (NaCl) to the aqueous layer. This increases the density of the water phase and "pushes" organics out, breaking the emulsion.
Issue 3: Product Discoloration (Yellow/Brown Oil)
Symptom: The distillate or crude oil is dark, despite NMR showing high purity. Root Cause: Trace oxidation of halo-phenols produces quinone-like species which are highly colored even at ppm levels. Solution:
-
Adsorption: Before concentration, treat the dry organic solution with Activated Charcoal (5% w/w) or pass it through a short plug of Silica Gel .
-
Distillation: This is the ultimate fix. Colored impurities are usually high-molecular-weight oligomers that will remain in the pot residue.
Detailed Experimental Protocol
Objective: Isolate 3,4-Dichloro-5-fluoroanisole from a methylation reaction mixture.
Step 1: Work-up (Extraction)[1][2]
-
Quench: If the reaction used
, filter the solids first. If homogenous, dilute the reaction mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid DCM if possible to simplify waste disposal, though DCM is an excellent solvent for polyhalo-aromatics. -
Caustic Wash (The Critical Step):
-
Wash the organic phase (3x) with 1.0 M NaOH .
-
Volume: Use a 1:1 volume ratio of Organic:Aqueous.
-
Validation: Spot the organic layer on a TLC plate against the starting phenol. The phenol spot should be completely absent.
-
-
Neutralization: Wash the organic phase (1x) with water, then (1x) with Saturated Brine.
-
Drying: Dry over Anhydrous Magnesium Sulfate (
) for 15 minutes. Filter and concentrate on a rotary evaporator.
Step 2: Vacuum Distillation
Since the estimated atmospheric boiling point is >200°C, vacuum distillation is required to avoid thermal degradation.
-
Setup: Short-path distillation head with a vacuum manifold.
-
Vacuum: Apply high vacuum (Target: < 10 mmHg).
-
Temperature Ramp:
-
Slowly heat the oil bath.
-
Fore-run: Collect any low-boiling solvents (residual EtOAc/Acetone) that come over first.
-
Main Fraction: Collect the steady boiling fraction.
-
Note: Based on the monochloro analog (BP 189°C atm) [2], expect the target to distill between 90°C – 120°C at ~10 mmHg.
-
-
Storage: Store the purified liquid/solid under Nitrogen in the dark (halo-anisoles can be light sensitive).
Frequently Asked Questions (FAQs)
Q: Can I use Column Chromatography instead of Distillation? A: Yes. For small scales (<5g), a silica column using Hexanes:EtOAc (95:5) works well. The anisole is much less polar (High Rf) than the phenol. However, for scale-up (>10g), distillation is more efficient and economical.
Q: My yield is lower than expected (<60%). Where did I lose it? A: Check your aqueous waste from the caustic wash. Acidify a small sample of the waste with HCl. If a precipitate forms or an oil separates, you may have accidentally extracted your product (unlikely for anisole) or your reaction conversion was incomplete, and you just washed away the unreacted starting material.
Q: Is the compound a solid or liquid? A: The 3-chloro-5-fluoroanisole analog melts at 18°C [2]. Adding a second chlorine atom generally raises the melting point. It is likely a liquid that may solidify in the refrigerator or a low-melting solid (MP ~30-50°C). If it solidifies, you can purify it by recrystallization from Hexanes.
References
-
ChemicalBook & PubChem Data.
-
Source: [1]
- Relevance: Establishes the acidity (pKa ~8.0)
-
-
Sigma-Aldrich / Merck.
-
Source: [2]
- Relevance: Provides baseline physical data (BP 189°C, MP 18°C)
-
-
Organic Syntheses.
-
Source:
- Relevance: Foundational text for the Williamson ether synthesis and purific
-
Sources
common byproducts in 3,4-Dichloro-5-fluoroanisole reactions and their removal
The following guide serves as a Tier-3 Technical Support resource for researchers utilizing 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8) . This document addresses the specific impurity profiles inherent to its synthesis and the critical reactivity challenges encountered during downstream applications such as lithiation and cross-coupling.
Senior Application Scientist Desk Subject: Impurity Profiling, Purification, and Reaction Troubleshooting Compound ID: 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8)
Synthesis & Impurity Profile (Upstream Troubleshooting)
Context: The industrial preparation of 3,4-Dichloro-5-fluoroanisole typically involves the O-methylation of 3,4-dichloro-5-fluorophenol . Understanding this pathway is essential for identifying the origin of byproducts found in your raw material.
Q1: I detect a persistent acidic impurity in my LC-MS trace. What is it, and why is it difficult to remove?
Diagnosis: The impurity is likely unreacted 3,4-dichloro-5-fluorophenol . Mechanism: In methylation reactions (using MeI or dimethyl sulfate), steric hindrance from the ortho-chloro groups (positions 3 and 4 relative to the phenol) can slow the reaction, leaving residual phenol. Why it persists: This phenol is weakly acidic but highly lipophilic due to the halogenation. Standard aqueous washes may fail if the pH is not sufficiently high to fully deprotonate it into the water-soluble phenolate. Corrective Action:
-
Protocol: Perform a wash with 1M NaOH (pH > 13). The high pH is required to drive the equilibrium toward the phenolate salt (
), which will partition into the aqueous phase. -
Verification: Check the organic layer by TLC (visualize with FeCl3 or UV) to ensure the phenol spot is absent before drying.
Q2: Are there regioisomeric byproducts I should be aware of?
Diagnosis: Yes, specifically 2,3-dichloro-5-fluoroanisole or 2,4-dichloro-5-fluoroanisole . Origin: These arise not from the methylation step, but from the synthesis of the phenol precursor itself. If the phenol was generated via chlorination of 3-fluoroanisole, electrophilic aromatic substitution can occur at competitive positions. Impact: Isomers have identical molecular weights (isobaric), making them invisible to standard MS screening. They often co-elute in flash chromatography. Resolution:
-
Analytical: Use GC-FID or H-NMR. The coupling constants (
-values) of the aromatic protons are diagnostic.-
3,4-dichloro-5-fluoro- (Target): Protons are meta to each other (weak coupling).
-
Isomers: May show ortho coupling or different splitting patterns.
-
-
Purification: Fractional distillation is often more effective than chromatography for separating these isomers due to boiling point differentials caused by dipole moment variations.
Downstream Reaction Troubleshooting (User Scenarios)
Scenario A: Lithiation / Directed Ortho Metalation (DOM)
Issue: "I tried to lithiate the material with
Root Cause: Benzyne Formation. The 3,4-dichloro-5-fluoroanisole scaffold has two sites for lithiation:
-
C6 (between F and OMe): Highly activated by the inductive effect of Fluorine and the coordination of Oxygen.
-
C2 (between Cl and OMe): Activated by Chlorine and Oxygen.
The Hazard: Lithiation at C6 places a Lithium atom ortho to a Fluorine. This species is extremely unstable. Even at -78°C, it can undergo rapid
Protocol for Success:
-
Temperature Control: Maintain reaction temperature strictly below -78°C .
-
Trapping Agent: If possible, have the electrophile (e.g., aldehyde, silane) present in situ (Barbier conditions) or add it immediately.
-
Alternative Base: Use LDA or LiTMP instead of
-BuLi. These bulky, non-nucleophilic bases reduce the risk of nucleophilic attack on the aromatic ring (SNAr) which can compete with metalation.
Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Issue: "During Suzuki coupling at the C4-Cl position, I observe significant amounts of a de-chlorinated byproduct."
Root Cause: Hydrodehalogenation. Polyhalogenated arenes are prone to oxidative addition at the "wrong" halogen or subsequent reduction of the Pd-Ar intermediate. The C-F bond weakens the C-Cl bonds electronically, making them susceptible to reduction by hydride sources (often from the solvent or base).
Optimization Strategy:
-
Catalyst: Switch to a catalyst with a bulky, electron-rich ligand (e.g., Pd(P(t-Bu)3)2 or XPhos Pd G2 ). These facilitate faster reductive elimination of the product, outcompeting the side reaction.
-
Solvent: Avoid alcohols (isopropanol, ethanol) which can serve as hydride sources. Use Dioxane or Toluene .
Purification & Removal Workflow
The following decision tree outlines the logical flow for purifying a crude reaction mixture containing 3,4-dichloro-5-fluoroanisole, focusing on the removal of the specific byproducts discussed above.
Impurity Removal Decision Tree
Figure 1: Purification workflow emphasizing the removal of phenolic precursors via base extraction and isomeric purification via distillation.
Summary Data Table
| Parameter | Specification / Data | Relevance |
| CAS Number | 1807052-99-8 | Unique Identifier |
| Molecular Formula | C7H5Cl2FO | MW: 195.02 g/mol |
| Key Impurity | 3,4-Dichloro-5-fluorophenol | Acidic precursor; inhibits base-sensitive reactions. |
| Lability | C-F bond (ortho to Li) | High Risk: Benzyne formation at > -78°C. |
| Storage | Inert Atmosphere, < 25°C | Prevent hydrolysis or oxidation. |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Beilstein Institute. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Schlosser, M. (Ed.).[1] (1994).[1] Organometallics in Organic Synthesis.[1] Wiley.[1] (Reference for handling organolithium reagents and "superbases").
Sources
improving regioselectivity of reactions involving 3,4-Dichloro-5-fluoroanisole
Technical Support Center: Regioselectivity in Poly-Halogenated Anisoles Subject: Optimization of Regioselectivity for 3,4-Dichloro-5-fluoroanisole (DCFA) Ticket ID: REGIO-DCFA-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with 3,4-Dichloro-5-fluoroanisole (DCFA) , a densely functionalized arene characterized by a "push-pull" electronic landscape. The methoxy group (C1) acts as a strong electron donor, while the halogen cluster (Cl at C3, C4; F at C5) creates distinct steric and inductive pockets.
The primary challenge with DCFA is distinguishing between the two available aromatic protons at C2 and C6 .
-
C2: Flanked by –OMe and –Cl.
-
C6: Flanked by –OMe and –F.
This guide provides definitive protocols to control regioselectivity, leveraging the "Optional Site Selectivity" principle where the acidity of the C–H bond and the coordination ability of the halogens dictate the outcome.
Part 1: The Mechanistic Landscape
To control the reaction, you must understand the competing forces at play. We visualize this using the DCFA Reactivity Map .
Figure 1: Decision tree showing the dominance of Position C6 due to the inductive acidification by Fluorine and reduced steric bulk compared to Chlorine.
Part 2: Critical Workflows & Protocols
Workflow A: Regioselective Lithiation (Targeting C6)
Objective: Install electrophiles (CHO, I, Bpin, SiMe3) exclusively at C6.
The Science: Lithiation is driven by the Directed Ortho Metalation (DoM) mechanism.[1]
-
Acidity: The proton at C6 is significantly more acidic than at C2. Fluorine (at C5) is the most electronegative element, exerting a powerful inductive withdrawing effect that acidifies the adjacent C6 proton [1]. Chlorine (at C3) is less electronegative, making the C2 proton less acidic.
-
Coordination: Lithium coordinates to the Lewis basic oxygens (OMe) and the halogen lone pairs. The "pocket" between OMe and F (C6) provides a superior "complex-induced proximity effect" (CIPE) compared to OMe and Cl [2].
Protocol:
-
Preparation: Dissolve DCFA (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Do not rush this step; temperature control is vital to prevent benzyne formation.
-
Deprotonation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
-
Note: LDA (Lithium Diisopropylamide) can be used if n-BuLi causes nucleophilic attack on the ring, but for anisoles, n-BuLi is usually standard.
-
-
Aging: Stir at -78 °C for 1 hour . The solution will likely turn yellow/orange, indicating the formation of the aryllithium species.
-
Quench: Add the electrophile (e.g., DMF, I2, B(OMe)3) (1.2 equiv) dissolved in THF.
-
Warming: Allow to warm to room temperature over 2 hours.
Expected Result: >95:5 ratio favoring C6 substitution.
Workflow B: Accessing the "Impossible" C2 Position
Objective: You specifically need to functionalize C2.
The Science: Direct lithiation or EAS will fail to target C2 due to the dominance of C6. You must use a Blocking Strategy [3].
Protocol:
-
Block C6: Perform the Lithiation protocol (Workflow A) using TMSCl (Trimethylsilyl chloride) as the electrophile. This installs a bulky Silyl group at C6.
-
Product: 3,4-Dichloro-5-fluoro-6-(trimethylsilyl)anisole.
-
-
Functionalize C2: Perform a second lithiation. Since C6 is blocked, the base is forced to deprotonate C2 (the only remaining ortho-proton).
-
Reagent: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or sec-BuLi for the second deprotonation, as the C2 proton is less acidic and sterically crowded by the C3-Cl.
-
-
Deprotect: Remove the TMS group using TBAF (Tetrabutylammonium fluoride) or mild acid to yield the C2-substituted product.
Part 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Mixture of Regioisomers (e.g., 60:40) | Temperature too high during lithiation. | Strictly maintain -78 °C. At higher temperatures (-40 °C), thermodynamic equilibration (Lithium migration) can occur, scrambling the selectivity. |
| Low Yield / Recovery of Starting Material | Wet THF or insufficient deprotonation time. | Use freshly distilled THF (Na/Benzophenone) or commercial anhydrous grade. Increase deprotonation time to 2 hours at -78 °C. |
| Formation of "Tars" or Polymerization | Benzyne formation. | The combination of n-BuLi and a leaving group (F or Cl) can trigger elimination to form a benzyne intermediate. Switch to LDA (a non-nucleophilic base) to prevent nucleophilic attack on the ring that precedes elimination. |
| EAS Reaction (Bromination) gives C6 | Steric control by Chlorine. | This is expected. The Cl at C3 is much larger (Van der Waals radius 1.75 Å) than F at C5 (1.47 Å). The electrophile naturally attacks the less hindered C6 pocket. To get C2, use the blocking strategy described in Workflow B. |
Part 4: Data Reference & Constants
Comparison of Directing Group Power (DoM) Based on Snieckus and Schlosser scales [1, 2]
| Group | Inductive Effect (Acidity) | Coordination Ability | Overall Directing Power on DCFA |
| -OMe (C1) | Moderate | Strong | Primary Director |
| -F (C5) | Very Strong | Moderate | Dominant Co-Director (Targets C6) |
| -Cl (C3) | Weak | Weak | Weak Co-Director (Targets C2) |
References
-
Schlosser, M. (2005). "The 'Optional Site Selectivity' Principle in Organometallic Chemistry." Angewandte Chemie International Edition. This work establishes the hierarchy of directing groups, confirming F > Cl for inducing acidity at the adjacent position.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Connections." Chemical Reviews. The foundational text on DoM, explaining the coordination mechanisms of alkoxy and halo-arenes.
-
Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Organic Reactions.[2][3][4][5][6][7][8][9] Details the "blocking group" strategy for forcing lithiation to the sterically or electronically disfavored position.
Disclaimer: This guide assumes standard laboratory safety protocols for handling pyrophoric reagents (n-BuLi) and corrosive substances. Always perform these reactions in a fume hood.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
stability and storage of 3,4-Dichloro-5-fluoroanisole
Topic: Stability and Storage of 3,4-Dichloro-5-fluoroanisole (CAS: 1807052-99-8) Technical Support Center Guide [1]
Introduction: Technical Profile
Compound: 3,4-Dichloro-5-fluoroanisole CAS Number: 1807052-99-8 Synonyms: 1,2-Dichloro-3-fluoro-5-methoxybenzene; 5-Fluoro-3,4-dichloroanisole Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 195.02 g/mol [1][2]
This guide serves as a technical support resource for researchers handling 3,4-Dichloro-5-fluoroanisole. As a polyhalogenated ether, this compound exhibits specific stability profiles governed by the electron-withdrawing nature of the halogen substituents (Cl, F) relative to the electron-donating methoxy group (-OCH₃).[1] The following protocols are designed to maximize shelf-life and experimental reproducibility.
Module 1: Storage & Handling Essentials (FAQ)
Q: What are the optimal storage conditions for long-term stability? A: For storage exceeding 30 days, we recommend a temperature of 2°C to 8°C in a dedicated chemical refrigerator. While the anisole ether linkage is chemically robust, the halogenated aromatic core can be susceptible to slow oxidative degradation or photolysis over extended periods.[1]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[1] The electron-deficient ring makes the compound less prone to oxidative polymerization than simple anisole, but moisture exclusion is critical to prevent trace hydrolysis of impurities.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent UV-induced dechlorination.[1]
Q: Is this compound hygroscopic? A: It is not significantly hygroscopic, but surface moisture can catalyze degradation.[1] Always equilibrate the vial to room temperature before opening to prevent condensation, which can introduce water into the bulk material.[1]
Q: Can I store it in solution? A: Storage in solution is not recommended for periods >24 hours.[1] If necessary, use anhydrous solvents (DCM, THF, or Acetonitrile) stored over molecular sieves, and keep at -20°C. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they may facilitate slow nucleophilic exchange under acidic conditions.[1]
Q: What is the physical state? A: Depending on purity and ambient temperature, 3,4-Dichloro-5-fluoroanisole typically presents as a low-melting solid or a viscous oil .[1] If the material appears as a slushy solid, this is often normal; gently warm to 30-35°C to homogenize before aliquoting.[1]
Module 2: Stability & Degradation Troubleshooting
Q: My sample has turned yellow. Is it still usable? A: Slight yellowing is common in halogenated aromatics due to trace formation of quinone-like oxidation byproducts or photo-degradation.[1]
-
Action: Check purity via GC-MS or HPLC. If purity is >98%, the color is likely a trace impurity (<0.1%) and may not affect synthetic reactions.[1] If purity has dropped below 95%, repurification (silica gel chromatography) is required.[1]
Q: Does this compound generate HF (Hydrogen Fluoride)? A: Under standard storage conditions, no .[1] However, in the event of a fire or thermal decomposition (>250°C), the fluorine substituent will mineralize to form HF gas.[1]
-
Safety Note: Do not heat above 150°C without a reflux condenser or sealed pressure vessel controls.
Q: I observe a new peak in my LC-MS. What could it be? A: Common degradation pathways include:
-
Demethylation: Formation of 3,4-dichloro-5-fluorophenol (Loss of -CH₃).[1] This occurs in the presence of strong Lewis acids or high temperatures.[1]
-
Dechlorination: Loss of Cl (M-35 peak) due to UV exposure.[1]
Visualizing the Storage Decision Logic
Caption: Decision tree for selecting the appropriate storage environment based on usage timeline and physical state.
Module 3: Quality Control & Re-validation
Before using stored material in critical steps (e.g., GMP synthesis or late-stage coupling), validate integrity using the following protocol.
Quantitative Data Summary: Typical QC Specifications
| Parameter | Specification | Method |
| Appearance | White/Off-white solid or Colorless/Pale Yellow Oil | Visual |
| Purity | ≥ 97.0% | GC-FID or HPLC (254 nm) |
| Water Content | ≤ 0.5% | Karl Fischer (Coulometric) |
| Identity | Matches Reference (Ar-H, OMe signals) | ¹H-NMR (CDCl₃) |
Step-by-Step QC Protocol:
-
Sampling: In a fume hood, withdraw 10 mg of material. If solid, ensure the bulk is homogenous.[1]
-
Solubility Check: Dissolve in CDCl₃ (for NMR) or Acetonitrile (for HPLC). Turbidity indicates moisture contamination or polymerization.[1]
-
¹H-NMR Analysis:
-
Look for the methoxy singlet at ~3.8-3.9 ppm.[1]
-
Look for the aromatic protons.[1] The 3,4-dichloro-5-fluoro substitution pattern leaves two aromatic protons (positions 2 and 6).[1] These should appear as doublets or multiplets depending on H-F coupling constants.
-
Flag: Disappearance of the OMe peak suggests demethylation.[1]
-
-
GC-MS (Optional):
-
Confirm Molecular Ion: m/z ~194/196 (Cl isotope pattern is distinct for Cl₂).[1]
-
QC Workflow Diagram
Caption: Workflow for validating compound integrity prior to experimental use.
Module 4: Emergency & Safety Profile
Signal Word: WARNING
-
Hazard Statements:
Fire Fighting Measures:
-
Media: Dry chemical, CO₂, or water spray.[1]
-
Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .[1] Firefighters must wear full protective clothing and NIOSH-approved self-contained breathing apparatus (SCBA).[1]
Spill Cleanup:
-
Absorb with inert material (vermiculite, sand).[1]
-
Do not use combustible materials (sawdust).[1]
-
Place in a closed container for disposal according to local hazardous waste regulations (Halogenated Solvent stream).
References
-
Bio-Fount. (n.d.).[1] Product Information: 3,4-Dichloro-5-fluoroanisole (CAS 1807052-99-8).[1][2] Retrieved February 2, 2026, from [Link][1]
-
ChemSrc. (n.d.). 3,4-Dichloro-5-fluoroanisole Physicochemical Properties. Retrieved February 2, 2026, from [Link][1]
-
PubChem. (n.d.).[1][2] Compound Summary: 3,4,5-Trichloroanisole (Structurally Related).[1] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]
Sources
- 1. 3,4,5-Trichloroanisole | C7H5Cl3O | CID 41019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1807052-99-8|3,4-Dichloro-5-fluoroanisole|3,4-Dichloro-5-fluoroanisole|-范德生物科技公司 [bio-fount.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
how to avoid decomposition of 3,4-Dichloro-5-fluoroanisole during reactions
Welcome to the dedicated support center for 3,4-Dichloro-5-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will delve into the stability of 3,4-Dichloro-5-fluoroanisole, providing troubleshooting advice and preventative strategies to ensure the integrity of your reactions and the purity of your products.
Understanding the Stability of 3,4-Dichloro-5-fluoroanisole
3,4-Dichloro-5-fluoroanisole is a polysubstituted aromatic ether. Its reactivity is primarily dictated by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen substituents (-Cl, -F). While generally stable, certain reaction conditions can promote its decomposition. The primary modes of decomposition to be aware of are cleavage of the ether bond and nucleophilic aromatic substitution (SₙAr) of the halogen atoms.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of decomposition of 3,4-Dichloro-5-fluoroanisole in my reaction?
A1: The most common indicators of decomposition are the appearance of a dark brown or black color in your reaction mixture and the formation of a phenolic byproduct, 3,4-dichloro-5-fluorophenol. This phenol can often be detected by thin-layer chromatography (TLC) as a more polar spot compared to the starting material. In some cases, you may also observe the evolution of a gas, which could be methyl halide if the ether cleavage is proceeding through a pathway involving halide ions.
Q2: I am planning a reaction that requires a strong base. Is 3,4-Dichloro-5-fluoroanisole stable under these conditions?
A2: The use of strong bases, particularly at elevated temperatures, poses a significant risk of ether cleavage. Strong bases like sodium hydroxide or potassium tert-butoxide can promote the demethylation of the anisole to form the corresponding phenoxide. If a strong base is essential for your transformation, it is crucial to maintain a low reaction temperature and carefully monitor the reaction progress to minimize the formation of the phenolic byproduct. Consider using milder bases such as potassium carbonate or cesium carbonate whenever possible.
Q3: Can I use strong nucleophiles in reactions with 3,4-Dichloro-5-fluoroanisole?
A3: Yes, but with caution. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). Strong nucleophiles can displace one of the halogen atoms, most likely a chlorine atom, leading to the formation of an undesired side product. The regioselectivity of this substitution can be complex. To control this, it is advisable to use a less reactive nucleophile if possible, or to perform the reaction at a lower temperature to favor the desired reaction pathway over SₙAr.
Q4: My reaction involves heating. What is the thermal stability of 3,4-Dichloro-5-fluoroanisole?
A4: 3,4-Dichloro-5-fluoroanisole is reasonably stable at moderate temperatures. However, prolonged heating at temperatures above 150 °C, especially in the presence of acidic or basic impurities, can lead to decomposition. If your reaction requires high temperatures, ensure that the reaction vessel is inert and free of contaminants. It is also good practice to conduct a small-scale trial to assess the stability of the compound under your specific reaction conditions before committing to a large-scale synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown/black | Ether cleavage leading to phenolic impurities and subsequent oxidation. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Formation of a major, unidentified byproduct | Nucleophilic aromatic substitution (SₙAr) by a reagent or solvent. | 1. Scrutinize all reagents for potential nucleophiles. 2. Consider a solvent with lower nucleophilicity. 3. Decrease the reaction temperature to improve selectivity. |
| Low yield of the desired product | Decomposition of the starting material before the reaction is complete. | 1. Add the 3,4-dichloro-5-fluoroanisole to the reaction mixture at a lower temperature. 2. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 3. Purify the starting material before use to remove any acidic or basic impurities. |
| Inconsistent reaction outcomes | Variability in the quality of the starting material or reagents. | 1. Source high-purity 3,4-dichloro-5-fluoroanisole and characterize it before use. 2. Ensure all solvents and reagents are anhydrous and of appropriate grade. |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction, a common application for halogenated aromatic compounds, with specific considerations for maintaining the stability of 3,4-Dichloro-5-fluoroanisole.
Objective: To couple 3,4-Dichloro-5-fluoroanisole with an arylboronic acid.
Reagents and Materials:
-
3,4-Dichloro-5-fluoroanisole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly. Place the glassware under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the reaction flask, add the arylboronic acid, the base (potassium carbonate), and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Substrate Addition: Add the 3,4-Dichloro-5-fluoroanisole to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Decomposition Pathways and Troubleshooting
Below are diagrams to help visualize the structure of 3,4-Dichloro-5-fluoroanisole, its potential decomposition pathways, and a troubleshooting workflow.
Caption: Structure of 3,4-Dichloro-5-fluoroanisole.
Validation & Comparative
Definitive Guide: Purity Determination of 3,4-Dichloro-5-fluoroanisole by qNMR
Executive Summary
Verdict: For the purity assessment of 3,4-Dichloro-5-fluoroanisole (3,4-DCFA) , Quantitative NMR (
Introduction: The Analytical Challenge
3,4-Dichloro-5-fluoroanisole is a poly-halogenated aromatic ether, frequently utilized as a high-value intermediate in agrochemical and pharmaceutical synthesis. Its structural features—a methoxy group and a tri-substituted benzene ring—present specific challenges for traditional chromatography:
-
Lack of Standards: As an intermediate, certified reference materials (CRMs) for 3,4-DCFA are rarely available commercially.
-
UV Bias: In HPLC-UV, the fluorine and chlorine substituents alter the extinction coefficient (
) compared to non-halogenated impurities (e.g., des-fluoro analogs), rendering "Area %" quantitation inaccurate. -
Volatility: The molecule has moderate volatility, making GC-FID viable but susceptible to discrimination effects in the injection port.
qNMR circumvents these issues by responding directly to the molar ratio of protons, independent of optical properties.
Comparative Analysis: qNMR vs. Chromatographic Alternatives
The following table objectively compares the performance of qNMR against HPLC and GC for this specific molecule.
| Feature | qNMR ( | HPLC-UV | GC-FID |
| Primary Basis | Molar (Proton counting) | Optical Absorbance | Carbon Response |
| Reference Standard | Generic IS (e.g., Dimethyl sulfone) | Matched Analyte Standard Required | Matched Standard Preferred |
| Accuracy (Purity) | High ( | Medium (Unknown Response Factors) | Medium (Inlet discrimination risk) |
| Selectivity | High (distinct chemical shifts) | High (separation power) | High (separation power) |
| Sample Prep Time | < 15 mins (Weigh & Dilute) | > 30 mins (Prep + Equilibration) | < 15 mins |
| Destructive? | No (Sample recoverable) | No | Yes |
| Best Use Case | Absolute Purity Assignment | Routine QC / Impurity Profiling | Volatile Impurity Profiling |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting qNMR versus HPLC based on reference standard availability.
qNMR Methodology for 3,4-Dichloro-5-fluoroanisole[2][3][4][5][6]
This protocol is designed for a 400 MHz (or higher) NMR spectrometer.
Internal Standard (IS) Selection
The choice of IS is critical.[1] It must not overlap with the analyte signals.
-
Analyte Signals (3,4-DCFA):
-
Methoxy (
): Singlet, ppm. -
Aromatic (
): Two distinct signals (due to F-coupling), ppm.
-
-
Recommended IS: Dimethyl Sulfone (DMSO
)-
Signal: Singlet,
ppm.[2] -
Rationale: It appears in a clear window upfield of the methoxy group and does not interfere with aromatics. It is non-hygroscopic, inexpensive, and available in high purity (TraceCERT® or equivalent).
-
Solvent Selection[5][7]
-
Primary Choice: CDCl
(Chloroform-d)-
Provides excellent solubility for halogenated anisoles.
-
Separates the DMSO
peak (2.96 ppm) from the methoxy peak (3.8 ppm). -
Precaution: CDCl
is volatile. Cap tubes immediately to prevent evaporation during acquisition, which changes concentration if not using an internal standard (though IS method compensates for volume loss, differential evaporation is a minor risk).
-
Experimental Protocol (Step-by-Step)
-
Gravimetry (The Critical Step):
-
Use a micro-balance (readability
mg or better). -
Weigh
mg of Internal Standard (DMSO ) directly into the weighing boat. Record mass ( ). -
Weigh
mg of Analyte (3,4-DCFA) into the same boat (or directly into the vial). Record mass ( ). -
Note: Target a 1:1 molar ratio of protons if possible, but 1:3 is acceptable.
-
-
Dissolution:
-
Transfer quantitatively to a vial using
mL of CDCl . -
Ensure complete dissolution.[1] Vortex if necessary.
-
Transfer to a high-precision 5mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (
or equivalent) without decoupling (or with inverse gated decoupling if satellites are an issue, though usually unnecessary for ). -
Spectral Width (SW): 20 ppm (ensure baselines are captured).
-
Relaxation Delay (
): Critical. Must be of the slowest relaxing nucleus (usually the IS or aromatic protons). -
Pulse Angle:
pulse is preferred for maximum signal-to-noise (S/N). -
Scans (NS): 16 to 64 scans (S/N > 250:1 is required for <1% uncertainty).
-
Temperature: 298 K (controlled).
-
Processing & Integration
-
Phasing: Manual phasing is mandatory. Do not rely on autophase.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) over the integral regions.
-
Integration:
-
Integrate the IS singlet (DMSO
) at ~3.0 ppm. Set value to correspond to 6 protons (or normalize to 1). -
Integrate the Analyte Methoxy singlet at ~3.8 ppm (3 protons).
-
Alternative: Integrate the aromatic protons (1H each), but beware of
coupling which spreads the signal intensity. The Methoxy singlet is sharper and yields higher precision.
-
Data Analysis & Calculation
Calculate the percentage purity (
Where:
- : Integral areas of the Analyte (Methoxy) and Internal Standard.
- : Number of protons contributing to the signal (Analyte=3, IS=6).
-
: Molecular weights (3,4-DCFA = 195.02 g/mol ; DMSO
= 94.13 g/mol ). - : Gravimetric masses weighed (mg).
- : Purity of the Internal Standard (as a decimal, e.g., 0.998).
qNMR Workflow Diagram
Figure 2: Step-by-step workflow for the qNMR analysis of 3,4-DCFA.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[6][7] BIPM Metrology Guidelines. Accessed 2026. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. [Link]
-
NIST (National Institute of Standards and Technology). "qNMR Standards and Best Practices." NIST Technical Note. [Link]
Sources
Comparative Guide: Fluorinated Building Blocks for Organic Synthesis
Introduction: The "Fluorine Scan" Strategic Imperative
In modern drug discovery, the "Fluorine Scan"—systematically walking a fluorine atom or group around a lead scaffold—is no longer optional; it is a fundamental optimization step. Approximately 25-30% of all approved small molecule drugs contain fluorine.
The strategic value lies in bioisosterism and physicochemical modulation :
-
Metabolic Blocking: Replacing a C-H bond with a C-F bond (bond energy 116 kcal/mol vs. 99 kcal/mol) blocks cytochrome P450 oxidation sites without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Lipophilicity (LogP): Fluorination modulates membrane permeability. While a single fluorine often lowers basicity (pKa) and increases lipophilicity, the effect is non-linear and context-dependent.
-
Conformational Locking: The gauche effect (interaction between
and ) can pre-organize molecules into bioactive conformations.
This guide objectively compares the three primary classes of fluorination reagents: Nucleophilic Trifluoromethylation , Deoxyfluorination , and Electrophilic Fluorination .
Nucleophilic Trifluoromethylation: The Battle for the Carbonyl
When installing a
Comparative Analysis
| Feature | Ruppert-Prakash (TMS-CF | Langlois Reagent ( |
| Mechanism | Anionic 1,2-addition (requires initiator) | Radical (requires oxidant) or Electrophilic (rare) |
| Primary Utility | 1,2-addition to Aldehydes/Ketones | C-H Trifluoromethylation (Heterocycles) |
| Stability | Moisture sensitive; liquid | Air-stable solid; hygroscopic |
| Cost | Moderate to High | Low (Bulk commodity) |
| Atom Economy | Low (Loss of TMS group) | Moderate (Loss of |
| Scalability | Good (with careful exotherm control) | Excellent |
Mechanism of Action: Ruppert-Prakash
The TMS-CF
Figure 1: The autocatalytic cycle of Ruppert-Prakash trifluoromethylation. Note that the initiator is regenerated, meaning only catalytic amounts (1-10 mol%) are required.
Deoxyfluorination: Converting C-OH to C-F
Replacing a hydroxyl group with fluorine is a standard transformation, but safety profiles vary drastically between reagents.
Thermal Stability & Safety Profile
Data derived from Differential Scanning Calorimetry (DSC) comparisons.
| Reagent | Decomposition Temp ( | Energy Release ( | Hazard Rating |
| DAST | ~140°C (Sharp peak) | ~1700 J/g | High (Explosive potential) |
| Deoxo-Fluor | ~140°C (Broad peak) | ~1100 J/g | Moderate/High |
| XtalFluor-E | ~215°C | ~660 J/g | Low (Safer alternative) |
| Fluolead | ~240°C | ~500 J/g | Low |
Performance Comparison
-
DAST (Diethylaminosulfur trifluoride): The legacy standard. Excellent reactivity but thermally unstable. Do not scale >10g without rigorous safety calorimetry.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST but still generates HF. Often requires no solvent for reaction, but purification can be difficult due to byproduct viscosity.
-
XtalFluor-E/M: Crystalline salts.[2][3][4] They do not generate free HF in situ spontaneously and usually require an exogenous promoter (like DBU or
) to activate the oxygen. This makes them safer but slightly more complex to formulate.
Figure 2: Decision tree for selecting a deoxyfluorination reagent based on scale and substrate sensitivity.
Electrophilic Fluorination: The "F+" Source[5]
Used for fluorinating enolates, activated aromatics, and heterocycles.
Selectfluor vs. NFSI[5][6][7][8][9]
| Feature | Selectfluor (F-TEDA-BF | NFSI (N-Fluorobenzenesulfonimide) |
| Reactivity | High . Strongest commercial F+ source. | Moderate . Milder, tunable. |
| Solubility | Polar solvents only (MeCN, Water, DMF). | Soluble in organics (THF, Toluene, DCM). |
| Physical State | Free-flowing white powder. Non-hygroscopic. | White powder. |
| Byproducts | Inert amine salt (water soluble, easy removal). | Sulfonimide (can be hard to separate). |
| Enantioselectivity | Poor (Background reaction is fast). | Excellent (Used with chiral ligands). |
Recommendation: Use Selectfluor for difficult substrates or when high reactivity is needed. Use NFSI for asymmetric catalysis or when non-polar solvents (like Toluene) are required for the reaction mechanism.
Experimental Protocols
Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Target: Conversion of Benzaldehyde to 2,2,2-trifluoro-1-phenylethanol.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Add Benzaldehyde (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C.
-
Addition: Add
(1.2 equiv) via syringe. -
Initiation (Critical Step): Add TBAF (1.0 M in THF) dropwise .
-
Note: Only catalytic amount (0.05 equiv) is needed. The solution will turn yellow. If you add stoichiometric TBAF immediately, you risk generating
gas (side reaction).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Workup: Add 1M HCl (10 mL) to cleave the silyl ether. Stir vigorously for 1 hour. Extract with
, wash with brine, dry over .
Protocol B: Electrophilic Fluorination with Selectfluor
Target: Fluorination of a
-
Setup: 20 mL vial with stir bar.
-
Solvent: Dissolve substrate (1.0 mmol) in Acetonitrile (MeCN, 5 mL). Selectfluor has poor solubility in DCM/THF; MeCN is mandatory for optimal kinetics.
-
Reaction: Add Selectfluor (1.1 equiv) in one portion.
-
Conditions: Heat to 60-80°C (microwave or oil bath) if the substrate is unactivated. For highly activated substrates (like 1,3-dicarbonyls), RT is sufficient.
-
Monitoring: Monitor by
NMR. Selectfluor signal appears at +48 ppm; Product C-F signal typically -150 to -200 ppm.
References
-
Ruppert-Prakash Reagent Overview
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
-
-
Deoxyfluorination Safety (DSC Data)
-
Selectfluor Reactivity Scale
-
Ptacek, J., et al. (2015). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 6, 228-235.
-
-
Bioisosterism of Fluorine
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Sources
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3,4-Dichloro-5-fluoroanisole
[1]
Executive Summary & Chemical Profile
3,4-Dichloro-5-fluoroanisole is a polyhalogenated aromatic ether.[1] As a likely intermediate in pharmaceutical or agrochemical synthesis, it presents specific disposal challenges due to its mixed halogen content (Chlorine and Fluorine).[1]
Unlike simple organic solvents, this compound cannot be disposed of via standard non-halogenated waste streams.[1] Its fluorinated nature requires high-temperature incineration at facilities equipped with specific scrubbers to neutralize hydrofluoric acid (HF) and hydrochloric acid (HCl) byproducts.[1]
Chemical Waste Profile
| Property | Data / Classification | Operational Implication |
| Chemical Structure | Halogenated Aromatic Ether | DO NOT mix with strong oxidizers. |
| Waste Class | Halogenated Organic | Must be segregated from general organic solvents (e.g., Acetone, Ethanol).[1] |
| RCRA Status (US) | Characteristic Waste (Likely D001/D022) | Treat as hazardous waste; requires manifest tracking.[1] |
| Incineration Req. | High-Temp (>1100°C) + Scrubber | Mandatory: Fluorine content generates HF upon combustion.[1] |
| Physical State | Liquid or Low-Melting Solid | Double containment recommended to prevent leakage.[1] |
| Solubility | Lipophilic (Organic Soluble) | Rinse glassware with DCM or Ethyl Acetate; combine rinsate with waste.[1] |
Hazard Assessment & Compatibility
Before handling waste, you must understand the causality behind the safety protocols.
-
The Halogen Factor (Cl, F):
-
Mechanism: Upon thermal decomposition (incineration), the chlorine atoms convert to HCl, and the fluorine converts to HF.[1]
-
Risk: HF is extremely corrosive to incinerator linings and toxic to the environment.[1] This is why "Halogenated" waste streams are often 3–5x more expensive to dispose of than non-halogenated streams.[1]
-
-
The Anisole Core (Ether Linkage):
Step-by-Step Disposal Workflow
Phase 1: Segregation (The Critical Step)
-
Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."
-
Rule: If the final mixture contains >1,000 ppm (0.1%) halogens, the entire container is classified as halogenated.[1]
-
Prohibition: Do not pour this compound into the "General Organic" or "Non-Halogenated" carboy. Doing so misclassifies the downstream waste, leading to regulatory fines and potential incinerator damage.[1]
Phase 2: Packaging & Containment
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).[1]
-
Why? HDPE is resistant to fluorinated organics and physical impact.[1]
-
-
Secondary Containment: Place the primary waste container inside a Nalgene tub or deep tray.[1]
-
Why? To capture spills during transfer, preventing environmental release.[1]
-
Phase 3: Labeling
-
Standard: Adhere to the GHS (Globally Harmonized System) and local regulatory standards (e.g., EPA/RCRA in the US).
-
Required Fields:
-
Full Chemical Name: "3,4-Dichloro-5-fluoroanisole" (No abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).[1]
-
Phase 4: Professional Disposal
-
Transfer: Hand off to your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]
-
Destruction Method: The only acceptable method is High-Temperature Incineration with acid gas scrubbing.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for segregating 3,4-Dichloro-5-fluoroanisole from other laboratory waste streams.
Figure 1: Decision tree for the segregation of halogenated aromatic ether waste. Note that the presence of the fluorinated solute dictates the waste stream, regardless of the solvent used.[1]
Emergency Procedures (Spill & Exposure)
In the event of a spill during the disposal process, follow this self-validating protocol:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE Check: Do not approach without Nitrile gloves (double-gloved recommended for halogenated aromatics), lab coat, and safety goggles.[1]
-
Absorb: Use a Universal Sorbent (e.g., vermiculite or polypropylene pads).[1]
-
Do not use paper towels if the compound is neat (pure), as aromatic ethers can be flammable.[1]
-
-
Decontaminate: Clean the surface with a soap/water solution.[1] Collect all absorbent materials into the Solid Hazardous Waste container (Stream A in Figure 1).[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Chapter 8: Management of Waste. Retrieved from [Link]
-
PubChem. (2024).[1][3][4][5] Compound Summary: 3-Chloro-5-fluoroanisole (Homolog Reference for Hazard Extrapolation).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. 3,4,5-Trichloroanisole | C7H5Cl3O | CID 41019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 3,4-Dichloro-3-fluorohexane | C6H11Cl2F | CID 20496266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Dichloro-3-fluoro-2-methoxybenzene | C7H5Cl2FO | CID 71364771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氯-5-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
